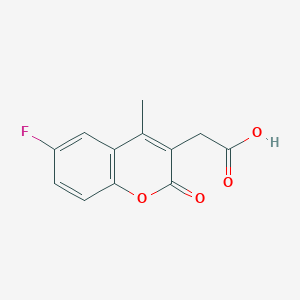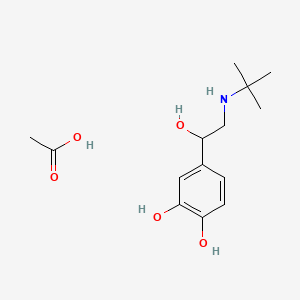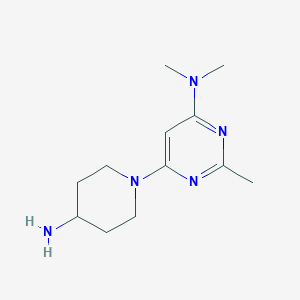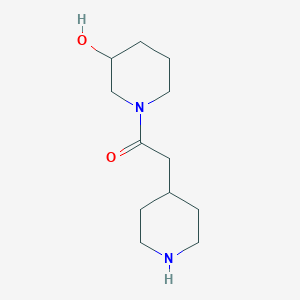
2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Descripción general
Descripción
2-(6-Fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds have been shown to influence a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-4-methyl-2H-chromen-2-one as the starting material.
Halogenation: The starting material undergoes halogenation to introduce the fluorine atom at the 6-position.
Oxidation: The halogenated compound is then oxidized to form the corresponding carboxylic acid.
Coupling Reaction: Finally, a coupling reaction is performed to attach the acetic acid moiety to the coumarin core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the fluorine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Fluorine-free derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-(6-Fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its antimicrobial and antifungal properties make it useful in studying microbial resistance and developing new antibiotics.
Medicine: The compound's anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and biocompatibility.
Comparación Con Compuestos Similares
Coumarin: The parent compound of 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, known for its diverse biological activities.
Fluorinated Coumarins: Other coumarin derivatives with fluorine atoms, which may have similar or enhanced properties.
Non-Fluorinated Coumarins: Coumarin derivatives without fluorine, which may differ in their biological activities.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated coumarins.
Propiedades
IUPAC Name |
2-(6-fluoro-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHVJXPBBOHYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)
![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)

